3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol

Catalog No.
S521465
CAS No.
89141-22-0
M.F
C12H26O5S2
M. Wt
314.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol

CAS Number

89141-22-0

Product Name

3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol

IUPAC Name

2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol

Molecular Formula

C12H26O5S2

Molecular Weight

314.5 g/mol

InChI

InChI=1S/C12H26O5S2/c18-11-9-16-7-5-14-3-1-13-2-4-15-6-8-17-10-12-19/h18-19H,1-12H2

InChI Key

DMHSDYYORJTHAS-UHFFFAOYSA-N

SMILES

C(COCCOCCS)OCCOCCOCCS

solubility

Soluble in DMSO

Synonyms

Bis-PEG5-thiol

Canonical SMILES

C(COCCOCCS)OCCOCCOCCS

The exact mass of the compound 3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol is 314.1222 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol is a linear, homobifunctional molecule featuring two terminal thiol groups connected by a flexible, hydrophilic pentaethylene glycol (OEG5) spacer. The thiol end-groups provide strong anchoring points to noble metal surfaces, particularly gold, making it a primary reagent for forming self-assembled monolayers (SAMs) and for functionalizing nanoparticles. The OEG5 chain imparts water solubility and is central to creating surfaces that resist non-specific protein adsorption, a critical requirement in many biological and diagnostic applications.

Replacing this specific OEG5 dithiol with seemingly similar alternatives can lead to critical performance failures. Using an oligoethylene glycol dithiol with a shorter chain length (e.g., OEG2-OEG4) results in surfaces whose protein resistance is highly dependent on processing conditions like the solvent system used for assembly, compromising reproducibility. Substituting with a simple alkanedithiol creates a hydrophobic, rather than hydrophilic, surface that promotes protein fouling, defeating the primary purpose of using a PEG-based linker. Furthermore, using a monothiol version fails to provide the bidentate chelation effect, leading to significantly reduced stability of functionalized nanoparticles in high-salt biological media and increased susceptibility to displacement by other thiol-containing molecules.

Superior Process Robustness: Consistent Protein Resistance Independent of Assembly Solvent

The protein-repellent properties of SAMs made from shorter oligo(ethylene glycol) chains, such as EG2OH and EG4OH, are highly sensitive to the solvent used during monolayer formation. Densely packed films, often formed from mixed ethanol/water solutions, exhibit significant adsorption of proteins like fibrinogen and lysozyme. In contrast, SAMs formed from longer chains, specifically EG6OH (a close structural analog to this compound's OEG5 chain), consistently resist protein adsorption regardless of the assembly solvent used. This indicates that the OEG5 length provides a more forgiving and reproducible process window for fabricating non-fouling surfaces.

Evidence DimensionProtein Adsorption on SAMs
Target Compound DataEG6OH-SAMs (analogous to OEG5): Consistently high resistance to protein adsorption, independent of assembly solvent.
Comparator Or BaselineEG2OH- and EG4OH-SAMs: Exhibit high protein adsorption when assembled from mixed ethanol/water solutions, indicating process sensitivity.
Quantified DifferenceThe OEG5/EG6 length class provides process-independent non-fouling behavior, whereas shorter chains are highly process-sensitive.
ConditionsSelf-assembled monolayers on Au(111) surfaces, tested with fibrinogen and lysozyme via surface plasmon resonance (SPR).

This reduces batch-to-batch variability and improves experimental reproducibility, a critical factor for justifying material selection in both research and manufacturing workflows.

Enhanced Nanoparticle Stability in High-Salt Media and Against Thiol Exchange

The bidentate binding of a dithiol anchor provides a significant stability advantage over monothiol alternatives for functionalizing gold nanoparticles (AuNPs). In a direct comparison, AuNPs coated with a dithiol-PEG ligand exhibited improved stability against aggregation in high salt concentrations and were more resistant to ligand displacement when challenged with dithiothreitol (DTT). This multidentate chelation effect is critical for maintaining nanoparticle integrity in complex biological media.

Evidence DimensionColloidal Stability of AuNPs vs. DTT Challenge
Target Compound DataAuNPs coated with dithiol-PEG: Stable.
Comparator Or BaselineAuNPs coated with monothiol-PEG: Unstable and prone to aggregation.
Quantified DifferenceThe dithiol anchor provides a multidentate chelating effect that prevents ligand displacement and subsequent nanoparticle aggregation in challenging chemical environments.
ConditionsCitrate-stabilized AuNPs functionalized via ligand exchange, tested for stability in high salt (NaCl) and against competition with dithiothreitol (DTT).

This ensures the integrity and functionality of nanoparticle-based assays, sensors, and therapeutics during formulation, storage, and use in biologically relevant buffers.

Maximizes Surface Hydrophilicity for Non-Fouling Performance vs. Hydrocarbon Linkers

The effectiveness of an oligo(ethylene glycol) surface in resisting protein adsorption is critically dependent on maintaining a purely hydrophilic interface. Studies comparing SAMs from pure OEG-thiols against those from mixed OEG/hydrocarbon dithiols show a dramatic loss of antifouling properties when hydrocarbon components are present. A pure tri(ethylene glycol)-terminated SAM showed minimal adsorption of fibrinogen, whereas a mixed-tail dithiol SAM showed significant protein uptake. This demonstrates that substitution with a simple alkanedithiol, which is entirely hydrophobic, would result in a surface that actively promotes, rather than prevents, protein fouling.

Evidence DimensionFibrinogen Adsorption (Change in Ellipsometric Thickness)
Target Compound DataPure OEG-terminated SAM (EG3C7SH): 2 ± 1 Å thickness change, indicating minimal adsorption.
Comparator Or BaselineMixed OEG/Hydrocarbon SAM (EG3C7-C7): 17 ± 1 Å thickness change, indicating significant protein adsorption.
Quantified DifferenceA >8-fold increase in protein adsorption was observed when a purely hydrophilic OEG interface was compromised with hydrocarbon components.
ConditionsSAMs on gold exposed to fibrinogen solution, with adsorption measured by ellipsometry.

For any application requiring a bio-inert surface, such as biosensors, medical implants, or cell culture platforms, using a purely hydrophilic OEG linker is a non-negotiable requirement for performance.

Fabrication of Reproducible, Bio-Inert Surfaces for Biosensors and Implants

The demonstrated ability to form robust, solvent-independent, and highly hydrophilic non-fouling surfaces makes this compound a reliable choice for applications where minimizing non-specific protein binding is critical for signal fidelity and biocompatibility.

Formulation of Stable Gold Nanoparticle Conjugates for Diagnostics and Delivery

The dithiol anchor provides superior colloidal stability in high-salt buffers and resists displacement by competing biomolecules, making it ideal for creating reliable gold nanoparticle-based diagnostic probes and therapeutic delivery vehicles that maintain their integrity from formulation to final application.

Use as a Defined-Length, Hydrophilic Cross-linker

As a homobifunctional molecule with a precise length, this compound is suitable as a flexible, hydrophilic cross-linking agent in the formation of hydrogels for tissue engineering or as a molecular wire of known dimension to bridge nano-electrodes in flexible or molecular electronics research.

Purity

>90% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.1

Exact Mass

314.1222

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol

Dates

Last modified: 08-15-2023
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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